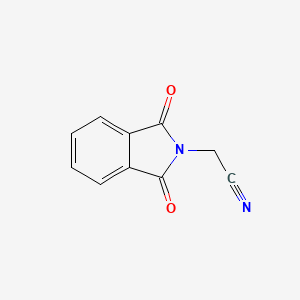

(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403772. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O2/c11-5-6-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJTIDLYAIIARFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30323370 | |

| Record name | (1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30323370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3842-20-4 | |

| Record name | 3842-20-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403772 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30323370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(CYANOMETHYL)-PHTHALIMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetonitrile, also known as N-(cyanomethyl)phthalimide, is a versatile synthetic intermediate. Its chemical structure incorporates a phthalimide group and a nitrile functionality, making it a valuable building block in medicinal chemistry and materials science. This document provides a comprehensive overview of its fundamental properties, synthesis, and key applications, with a focus on its role in the development of therapeutic agents.

Physicochemical Properties

The core physicochemical properties of this compound are summarized in the table below, providing a ready reference for researchers.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₆N₂O₂ | [1][2] |

| Molecular Weight | 186.17 g/mol | [1][2] |

| Appearance | White to yellow solid | [2][3] |

| Melting Point | 122-125 °C | [2][3] |

| pKa (Predicted) | -2.72 ± 0.20 | [2] |

| Boiling Point (Predicted) | 361.4 ± 25.0 °C | [2] |

| Density (Predicted) | 1.394 ± 0.06 g/cm³ | [2] |

| Storage Temperature | Room temperature, sealed in dry conditions |

Spectral Data

Detailed spectral data are crucial for the unambiguous identification and characterization of this compound.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3070 | Aromatic C-H stretch | [3] |

| 2983, 2947 | Aliphatic C-H stretch | [3] |

| 1709, 1692 | C=O stretch (symmetric and asymmetric) | [3] |

| 1613, 1557 | C=C aromatic stretch | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃):

-

δ 7.60–8.10 (m, 4H, aromatic)

-

δ 4.57 (s, 2H, CH₂)[3]

¹³C NMR (CDCl₃):

-

δ 168.28 (2 C=O)

-

δ 133.3, 132.1, 127.5 (aromatic C)

-

δ 115.01 (CN)

-

δ 28.1 (CH₂)[3]

Mass Spectrometry (MS)

-

EI-MS: [M]⁺ = 186[3]

Basicity and Reactivity

The basicity of this compound is primarily attributed to the nitrogen atom of the nitrile group. Nitriles are generally very weak bases. The lone pair of electrons on the nitrogen is in an sp hybridized orbital, which has a high degree of s-character, holding the electrons closer to the nucleus and making them less available for protonation.[1][4] Consequently, the conjugate acids of nitriles are very strong acids. The pKa of a protonated nitrile is typically around -10.[3][5][6]

The phthalimide group, being electron-withdrawing, is expected to further decrease the basicity of the nitrile nitrogen. The predicted pKa of the conjugate acid is -2.72, which aligns with the expected low basicity.[2]

The methylene group (α-hydrogens) adjacent to the nitrile is weakly acidic, with a pKa around 31, due to the resonance stabilization of the resulting carbanion by the nitrile group.[3]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the literature and provides a reliable method for the laboratory-scale synthesis of the title compound.[3]

Materials:

-

N-(bromomethyl)phthalimide

-

Potassium cyanide (KCN)

-

Anhydrous acetonitrile

-

Silica gel for column chromatography

-

Ether

-

Hexane

Procedure:

-

A mixture of N-(bromomethyl)phthalimide (4.8 g, 0.02 mol) and potassium cyanide (6.5 g, 0.1 mol) is prepared in anhydrous acetonitrile (60 ml).

-

The reaction mixture is heated at 60°C overnight.

-

After cooling to room temperature, the mixture is filtered to remove inorganic salts.

-

The residue is washed twice with acetonitrile.

-

The combined filtrate is concentrated under reduced pressure.

-

The resulting solid is purified by column chromatography on silica gel using an eluent of ether/hexane (2:3).

-

The final product is obtained as a white solid with a typical yield of around 80%.[3]

Role as a Synthetic Intermediate

This compound is a key intermediate in the synthesis of various heterocyclic compounds, particularly tetrazole derivatives.[7] The nitrile functionality can be readily converted into a tetrazole ring, which is a common bioisostere for a carboxylic acid group in drug design. This transformation is significant because tetrazoles are often more metabolically stable and can exhibit improved pharmacokinetic properties compared to their carboxylic acid counterparts.[7]

The phthalimide group can be retained in the final molecule or can be removed to liberate a primary amine, allowing for further functionalization. This versatility makes it a valuable precursor for creating libraries of compounds for drug discovery programs.

Caption: Synthetic pathway and application of the title compound.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation)

-

Precautionary Statements: P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)

-

Signal Word: Warning

-

Pictogram: GHS07 (Exclamation mark)

Conclusion

This compound is a well-characterized compound with established synthetic utility. Its physicochemical properties are well-documented, and a reliable synthetic protocol is available. While direct biological activity data for the compound itself is limited, its significance lies in its role as a key intermediate for the synthesis of potentially bioactive molecules, particularly tetrazole-containing compounds. This technical guide provides a solid foundation of information for researchers utilizing this compound in their synthetic and drug discovery endeavors.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. uobabylon.edu.iq [uobabylon.edu.iq]

- 3. Acidity-basicity of nitriles [qorganica.es]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. ochemtutor.com [ochemtutor.com]

- 7. 2-(1,3-Dioxoisoindolin-2-yl)acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(1,3-dioxoisoindolin-2-yl)acetonitrile: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(1,3-dioxoisoindolin-2-yl)acetonitrile, a key synthetic intermediate in the development of novel therapeutic agents. This document details its chemical structure, physicochemical properties, a robust synthesis protocol, and explores the biological activities and potential signaling pathways of its derivatives, particularly tetrazoles and other phthalimides.

Chemical Structure and Properties

2-(1,3-dioxoisoindolin-2-yl)acetonitrile, also known as N-(cyanomethyl)phthalimide, is a fine chemical intermediate belonging to the phthalimide class of compounds. Its core structure consists of a phthalimide group attached to an acetonitrile moiety.

Table 1: Physicochemical and Spectroscopic Data for 2-(1,3-dioxoisoindolin-2-yl)acetonitrile

| Property | Value | Reference |

| Molecular Formula | C₁₀H₆N₂O₂ | [1][2] |

| Molecular Weight | 186.17 g/mol | [1][2] |

| CAS Number | 3842-20-4 | [1][3][4] |

| Appearance | White solid | [2] |

| Melting Point | 122–124 °C | [2] |

| Purity | 98% | [1] |

| Solubility | Soluble in acetonitrile, ether, and hexane mixtures | [2] |

| Storage | Sealed in dry, room temperature conditions | [1] |

| IR (KBr, cm⁻¹) | 3070 (CH aromatic), 2947/2983 (CH), 1692/1709 (2 C=O), 1557/1613 (C=C) | [2] |

| ¹H NMR (CDCl₃, δ ppm) | 4.57 (2H, s, CH₂), 7.60–8.10 (4H, m, aromatic) | [2] |

| ¹³C NMR (CDCl₃, δ ppm) | 28.1 (CH₂), 115.01 (CN), 127.5, 132.1, 133.3 (aromatic C), 168.28 (2 C=O) | [2] |

| Mass Spec (EI) | [M]⁺ = 186 | [2] |

Synthesis of 2-(1,3-dioxoisoindolin-2-yl)acetonitrile

The following is a detailed experimental protocol for the synthesis of 2-(1,3-dioxoisoindolin-2-yl)acetonitrile.

Materials and Equipment

-

2-(bromomethyl)isoindoline-1,3-dione

-

Potassium cyanide (KCN)

-

Anhydrous acetonitrile

-

Ether

-

Hexane

-

Silica gel for column chromatography

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Filtration apparatus

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus

Experimental Protocol

-

Reaction Setup: In a round-bottom flask, combine 4.8 g (0.02 mol) of 2-(bromomethyl)isoindoline-1,3-dione, 6.5 g (0.1 mol) of potassium cyanide, and 60 ml of anhydrous acetonitrile.[2]

-

Reaction: Heat the mixture overnight at 60°C with continuous stirring.[2]

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove insoluble salts.[2]

-

Purification: Wash the residue twice with acetonitrile. Concentrate the filtrate under vacuum to obtain a solid. Purify the crude solid by column chromatography on silica gel using an eluent of ether/hexane (2/3).[2]

-

Characterization: The final product is a white solid with a yield of approximately 80%.[2] The purity can be confirmed by TLC and the structure verified by IR, NMR, and Mass Spectrometry as detailed in Table 1.

Applications in Drug Discovery and Development

2-(1,3-dioxoisoindolin-2-yl)acetonitrile serves as a crucial building block for the synthesis of various heterocyclic compounds with therapeutic potential. Its primary application lies in the synthesis of tetrazole derivatives, which are recognized as bioisosteres of carboxylic acids and exhibit a range of biological activities.[5]

Synthesis of Tetrazole Derivatives

The nitrile group of 2-(1,3-dioxoisoindolin-2-yl)acetonitrile can undergo a [3+2] cycloaddition reaction with an azide, typically sodium azide, to form a tetrazole ring.[6][7] This reaction provides a straightforward route to novel tetrazolic compounds.

References

- 1. Computational Design and Synthesis of Phthalimide Derivatives as TGF-β Pathway Inhibitors for Cancer Therapeutics [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. biomedgrid.com [biomedgrid.com]

- 4. ijarsct.co.in [ijarsct.co.in]

- 5. 2-(1,3-Dioxoisoindolin-2-yl)acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1H-Tetrazole synthesis [organic-chemistry.org]

An In-depth Technical Guide on (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetonitrile (CAS 3842-20-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetonitrile, a versatile chemical intermediate with significant potential in medicinal chemistry and drug development. The document details its chemical and physical properties, synthesis, characterization, and key applications, with a focus on its role as a precursor for biologically active molecules.

Chemical and Physical Properties

This compound, also known as N-(Cyanomethyl)phthalimide, is a white to yellow solid organic compound.[1] It belongs to the phthalimide class of compounds, which are characterized by an isoindoline-1,3-dione core.[2] The presence of a nitrile group makes it a valuable intermediate for the synthesis of various heterocyclic compounds.

| Property | Value | Reference(s) |

| CAS Number | 3842-20-4 | [1][3][4] |

| Molecular Formula | C₁₀H₆N₂O₂ | [3][4][5] |

| Molecular Weight | 186.17 g/mol | [1][3] |

| IUPAC Name | 2-(1,3-dioxoisoindolin-2-yl)acetonitrile | [1][5] |

| Synonyms | N-(Cyanomethyl)phthalimide, this compound, 2-(1,3-dioxo-2-isoindolyl)acetonitrile | [1][3][4] |

| Appearance | White to yellow solid | [1] |

| Melting Point | 122-125 °C | [1][5] |

| Boiling Point (Predicted) | 361.4 ± 25.0 °C | [1] |

| Density (Predicted) | 1.394 ± 0.06 g/cm³ | [1] |

| Storage Temperature | Room temperature, sealed in dry conditions | [1][3] |

Synthesis and Characterization

The synthesis of this compound is typically achieved through the nucleophilic substitution of a halogenated N-substituted phthalimide with a cyanide salt.

Experimental Protocol: Synthesis

A common and effective method for the synthesis of this compound involves the reaction of 2-(bromomethyl)isoindoline-1,3-dione with potassium cyanide in an anhydrous solvent.[5]

Materials:

-

2-(bromomethyl)isoindoline-1,3-dione

-

Potassium cyanide (KCN)

-

Anhydrous acetonitrile

Procedure:

-

A mixture of 2-(bromomethyl)isoindoline-1,3-dione (0.02 mol) and potassium cyanide (0.1 mol) is prepared in anhydrous acetonitrile (60 ml).[5]

-

The reaction mixture is heated at 60°C overnight.[5]

-

After the reaction is complete, the mixture is filtered.[5]

-

The residue is washed twice with acetonitrile, and the combined filtrate is concentrated under vacuum.[5]

-

The resulting solid is purified by chromatography on a silica gel column using an eluent of ether/hexane (2/3) to yield the pure product as a white solid (Yield: 80%).[5]

Characterization Data

The structure of the synthesized compound can be confirmed using various spectroscopic techniques.

| Spectroscopic Data | Values |

| IR (KBr, ν cm⁻¹) | 3070 (CHarom), 2947/2983 (CH), 1692/1709 (2 C=O), 1557/1613 (C=C)[5] |

| ¹H NMR (CDCl₃, δ ppm) | 4.57 (2H, s, CH₂), 7.60–8.10 (4H, m, Harom)[5] |

| ¹³C NMR (CDCl₃, δ ppm) | 28.1 (CH₂), 115.01 (CN), 127.5, 132.1, 133.3 (Carom), 168.28 (2 C=O)[5] |

| Mass Spec (EI, m/z) | [M]⁺ = 186[5] |

| Elemental Analysis | Calculated for C₁₀H₆N₂O₂: C 64.51%, H 3.22%, N 15.02%. Found: C 64.62%, H 3.31%, N 14.94%[5] |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent derivatization of this compound for biological evaluation.

Caption: Workflow for synthesis, derivatization, and biological evaluation.

Applications in Drug Development

The phthalimide scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][6] this compound serves as a crucial starting material for the synthesis of novel phthalimide derivatives.

Intermediate for Tetrazole Synthesis

A primary application of this compound is in the synthesis of 5-substituted-1H-tetrazoles.[5] The tetrazole ring is considered a bioisostere of the carboxylic acid group, offering similar physicochemical properties but with improved metabolic stability and cell membrane permeability.[7]

The conversion of the nitrile group to a tetrazole ring is typically achieved via a [2+3] cycloaddition reaction with an azide source.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Zinc bromide (ZnBr₂) or another suitable catalyst

-

Dimethylformamide (DMF) or water

Procedure (General):

-

To a solution of this compound in a suitable solvent such as DMF or water, add sodium azide and a catalyst like zinc bromide.

-

The reaction mixture is heated, and the progress is monitored by thin-layer chromatography.

-

Upon completion, the reaction is worked up by acidification and extraction to isolate the tetrazole product.

Biological Activities of Phthalimide Derivatives

N-substituted phthalimide derivatives have been extensively studied for their therapeutic potential. The following table summarizes the in vitro biological activities of some representative phthalimide derivatives.

| Compound/Derivative | Biological Activity | Cell Line/Target | IC₅₀/Activity | Reference(s) |

| Phthalimide Derivative IIh | Anti-inflammatory (NO production inhibition) | LPS-stimulated RAW264.7 cells | 8.7 µg/mL | |

| N-phenyl-phthalimide sulfonamide (LASSBio 468) | Anti-inflammatory (neutrophil recruitment inhibition) | LPS-induced in mice | ED₅₀ = 2.5 mg/kg | [5] |

| Pyrazolylphthalimide Derivative 4 | Antibacterial | S. aureus | MIC = 15.6 µg/mL | [1] |

| Pyrazolylphthalimide Derivative 4 | Anticancer | HepG-2 (liver cancer) | IC₅₀ = 28.4 µM | [1] |

| Cyanomethyl vinyl ether derivative 7E | Anticancer | SKOV3 (ovarian cancer) | IC₅₀ = 2.62 ± 0.53 µM | [5] |

| Cyanomethyl vinyl ether derivative 9E | Anticancer | BT20 (breast cancer) | IC₅₀ = 4.98 ± 2.77 µM | [5] |

Mechanism of Action: Anti-inflammatory Effects

The anti-inflammatory properties of many phthalimide derivatives are attributed to their ability to modulate key signaling pathways involved in the inflammatory response.

Inhibition of TNF-α Production

Several phthalimide analogues have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine that plays a central role in systemic inflammation.[3][5]

Modulation of the Toll-like Receptor 4 (TLR4) Signaling Pathway

The Toll-like receptor 4 (TLR4) signaling pathway is a critical component of the innate immune system, activated by lipopolysaccharide (LPS) from Gram-negative bacteria. Dysregulation of this pathway can lead to excessive inflammation. Some phthalimide derivatives have been found to suppress this pathway.[8]

The TLR4 signaling cascade involves two main branches: the MyD88-dependent and the TRIF-dependent pathways, both of which culminate in the activation of transcription factors like NF-κB and IRF3, leading to the expression of pro-inflammatory cytokines and type I interferons.[9][10] Phthalimide derivatives may exert their anti-inflammatory effects by interfering with various components of this pathway.

Caption: TLR4 signaling pathway and potential inhibition by phthalimide derivatives.

Safety Information

This compound is associated with the following GHS hazard statements:

-

H302: Harmful if swallowed.

-

H319: Causes serious eye irritation.

It is designated with the GHS07 pictogram (Exclamation mark) and the signal word "Warning".[3]

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of its nitrile group make it an excellent starting material for the creation of diverse libraries of compounds, particularly tetrazole-containing phthalimide derivatives. The broad spectrum of biological activities exhibited by the phthalimide class of compounds, including potent anti-inflammatory and anticancer effects, underscores the importance of this core structure in drug discovery. Further exploration of derivatives synthesized from this compound is warranted to identify novel therapeutic agents with improved efficacy and safety profiles.

References

- 1. Novel phthalimide based analogues: design, synthesis, biological evaluation, and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of phthalimide-alkylamine derivatives as balanced multifunctional cholinesterase and monoamine oxidase-B inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Frontiers | Synthesis, biological and computational evaluation of novel cyanomethyl vinyl ether derivatives [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances in Resveratrol Derivatives: Structural Modifications and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Below the surface: The inner lives of TLR4 and TLR9 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

N-(cyanomethyl)phthalimide: A Technical Overview of Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-(cyanomethyl)phthalimide, a molecule of interest in organic synthesis and drug discovery. This document details a common synthetic route and outlines the standard analytical techniques for its characterization, serving as a valuable resource for researchers in the field.

Physicochemical Properties

A summary of the key physicochemical properties of N-(cyanomethyl)phthalimide is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆N₂O₂ | NIST[1] |

| Molecular Weight | 186.17 g/mol | NIST[1] |

| CAS Number | 3842-20-4 | NIST[1] |

Synthesis of N-(cyanomethyl)phthalimide

The synthesis of N-(cyanomethyl)phthalimide is typically achieved through a nucleophilic substitution reaction, a variant of the Gabriel synthesis. This method involves the reaction of potassium phthalimide with chloroacetonitrile. The phthalimide anion acts as a nucleophile, displacing the chloride from chloroacetonitrile to form the N-C bond.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of N-(cyanomethyl)phthalimide, based on general procedures for the synthesis of N-substituted phthalimides.

Materials:

-

Potassium phthalimide

-

Chloroacetonitrile

-

Dimethylformamide (DMF), anhydrous

-

Water, deionized

-

Dichloromethane

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium phthalimide (1.0 equivalent) in anhydrous dimethylformamide (DMF).

-

Addition of Alkylating Agent: To the stirred solution, add chloroacetonitrile (1.1 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 80-100 °C and maintain for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield N-(cyanomethyl)phthalimide as a solid.

Characterization of N-(cyanomethyl)phthalimide

Comprehensive characterization is essential to confirm the identity and purity of the synthesized N-(cyanomethyl)phthalimide. The standard analytical techniques employed for this purpose are detailed below.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of N-(cyanomethyl)phthalimide is available from the NIST WebBook[1]. Key expected vibrational frequencies include:

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C≡N (nitrile) | ~2250 |

| C=O (imide) | ~1770 and ~1700 (asymmetric and symmetric stretching) |

| C-N (imide) | ~1350 |

| Aromatic C-H | ~3050-3100 |

| Aromatic C=C | ~1450-1600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms in the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phthalimide ring and the methylene (-CH₂-) protons adjacent to the nitrile group. The aromatic protons would likely appear as a complex multiplet in the range of 7.7-8.0 ppm. The methylene protons would appear as a singlet further upfield.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbons of the imide, the aromatic carbons, the methylene carbon, and the nitrile carbon.

Note: Specific ¹H and ¹³C NMR spectral data for N-(cyanomethyl)phthalimide were not available in the searched literature.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For N-(cyanomethyl)phthalimide, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (186.17).

Note: A specific mass spectrum for N-(cyanomethyl)phthalimide was not available in the searched literature.

Melting Point

The melting point is a crucial indicator of the purity of a solid compound.

Note: A specific melting point for N-(cyanomethyl)phthalimide was not definitively found in the searched literature.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of N-(cyanomethyl)phthalimide.

References

Spectroscopic and Synthetic Profile of 2-(1,3-dioxoisoindolin-2-yl)acetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic utility of 2-(1,3-dioxoisoindolin-2-yl)acetonitrile. The information is presented to support research and development activities, particularly in the fields of medicinal chemistry and materials science. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental protocols are provided.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-(1,3-dioxoisoindolin-2-yl)acetonitrile, a compound with the molecular formula C₁₀H₆N₂O₂ and a molecular weight of 186.17 g/mol .[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy[1]

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.60–8.10 | m | 4H | Aromatic (C₆H₄) |

| 4.57 | s | 2H | Methylene (CH₂) |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 168.28 | Carbonyl (C=O) |

| 133.3 | Aromatic (C) |

| 132.1 | Aromatic (CH) |

| 127.5 | Aromatic (CH) |

| 115.01 | Nitrile (CN) |

| 28.1 | Methylene (CH₂) |

Solvent: CDCl₃

Infrared (IR) Spectroscopy[1]

Table 3: Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Assignment |

| 3070 | Aromatic C-H Stretch |

| 2983, 2947 | Aliphatic C-H Stretch |

| 1709, 1692 | Carbonyl (C=O) Stretch |

| 1613, 1557 | Aromatic C=C Stretch |

Sample Preparation: KBr Pellet

Mass Spectrometry (MS)[1]

Table 4: Mass Spectrometry Data

| m/z | Ion |

| 186 | [M]⁺ (Molecular Ion) |

Ionization Method: Electron Ionization (EI)

Elemental and Crystal Data[1]

Table 5: Elemental Analysis

| Element | Calculated (%) | Found (%) |

| C | 64.51 | 64.62 |

| H | 3.22 | 3.31 |

| N | 15.02 | 14.94 |

Table 6: Crystal Data

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.0960 (2) |

| b (Å) | 8.4371 (2) |

| c (Å) | 14.3118 (3) |

| α (°) | 85.072 (1) |

| β (°) | 79.272 (1) |

| γ (°) | 68.421 (1) |

| Volume (ų) | 893.02 (4) |

| Z | 4 |

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization of 2-(1,3-dioxoisoindolin-2-yl)acetonitrile.

Synthesis of 2-(1,3-dioxoisoindolin-2-yl)acetonitrile[1]

Materials:

-

2-(bromomethyl)isoindoline-1,3-dione (4.8 g, 0.02 mol)

-

Potassium cyanide (KCN) (6.5 g, 0.1 mol)

-

Anhydrous acetonitrile (60 mL)

-

Silica gel for column chromatography

-

Ether

-

Hexane

Procedure:

-

A mixture of 2-(bromomethyl)isoindoline-1,3-dione, KCN, and anhydrous acetonitrile is heated overnight at 60°C.

-

The reaction mixture is then filtered.

-

The residue is washed twice with acetonitrile.

-

The filtrate is concentrated under vacuum.

-

The resulting solid is purified by chromatography on a silica gel column using an eluent of ether/hexane (2/3).

NMR Spectroscopy

Instrumentation:

-

A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

-

Dissolve approximately 5-10 mg of 2-(1,3-dioxoisoindolin-2-yl)acetonitrile in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use the residual solvent peak (CDCl₃ at 7.26 ppm) for calibration.

-

Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Use the solvent peak (CDCl₃ at 77.16 ppm) for calibration.

-

A longer acquisition time and a larger number of scans may be required to achieve a good signal-to-noise ratio.

IR Spectroscopy (KBr Pellet Method)

Instrumentation:

-

Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

-

Grind 1-2 mg of 2-(1,3-dioxoisoindolin-2-yl)acetonitrile with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.[2]

-

Place a portion of the mixture into a pellet-forming die.

-

Press the powder under high pressure (typically 8-10 tons) to form a transparent or translucent pellet.[3]

Data Acquisition:

-

Record a background spectrum of a pure KBr pellet.[2]

-

Place the sample pellet in the spectrometer's sample holder and acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (Electron Ionization)

Instrumentation:

-

A mass spectrometer equipped with an electron ionization (EI) source.

Sample Preparation:

-

Dissolve a small amount of the sample in a volatile organic solvent, such as methanol or acetonitrile.

-

Introduce the sample into the ion source, often via a direct insertion probe or after separation by gas chromatography.

Data Acquisition:

-

The sample is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Synthetic Utility and Experimental Workflow

2-(1,3-dioxoisoindolin-2-yl)acetonitrile serves as a crucial intermediate in the synthesis of various heterocyclic compounds, notably tetrazole derivatives.[1] Tetrazoles are recognized for their broad range of biological activities and are used as bioisosteres for carboxylic acids in drug design.[4]

The following diagram illustrates a general workflow for the synthesis of a 5-substituted-1H-tetrazole from 2-(1,3-dioxoisoindolin-2-yl)acetonitrile.

Caption: Synthetic workflow for the preparation of a tetrazole derivative.

References

Technical Guide: Physicochemical Properties of (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetonitrile

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This document provides a technical overview of the available information regarding the solubility of (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetonitrile (also known as N-phthaloylacetonitrile). Despite a comprehensive search of scientific literature and chemical databases, specific quantitative solubility data for this compound in common solvents remains largely unreported in the public domain. This guide summarizes the current state of knowledge, details established experimental protocols for determining solubility, and presents relevant biological pathway information for the broader class of phthalimide derivatives.

Quantitative Solubility Data

A thorough investigation of available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. The table below reflects this lack of publicly available information. Researchers are advised to experimentally determine the solubility of this compound in their specific solvent systems of interest.

| Solvent | Solubility (g/L) | Temperature (°C) | Method | Reference |

| Water | Data not available | - | - | - |

| Ethanol | Data not available | - | - | - |

| Methanol | Data not available | - | - | - |

| Acetone | Data not available | - | - | - |

| Dimethyl Sulfoxide (DMSO) | Data not available | - | - | - |

| Acetonitrile | Data not available | - | - | - |

| Dichloromethane | Data not available | - | - | - |

| Ethyl Acetate | Data not available | - | - | - |

Experimental Protocols for Solubility Determination

The absence of reported data necessitates experimental determination of the solubility of this compound. The following are detailed methodologies for commonly employed solubility assays.

Thermodynamic Solubility Determination: Isothermal Shake-Flask Method

The isothermal shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility.[1] It measures the concentration of a compound in a saturated solution at equilibrium.

Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, ethanol, DMSO). The presence of excess solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and agitate them at a constant temperature using a shaker bath for a prolonged period (typically 24-72 hours) to allow the system to reach equilibrium. The time required to reach equilibrium can vary and should be determined experimentally by taking measurements at different time points until the concentration of the solute remains constant.[1]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle. Subsequently, filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove all solid particles. Care must be taken to avoid temperature fluctuations during this step.

-

Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in the specific solvent at the given temperature.

Kinetic Solubility Determination: Nephelometric Assay

Kinetic solubility is a high-throughput method used to determine the concentration at which a compound, typically dissolved in a stock solution of DMSO, precipitates when added to an aqueous buffer.[2][3][4] This method is particularly useful in early drug discovery for rapid screening.

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a microtiter plate (e.g., 96- or 384-well), perform serial dilutions of the DMSO stock solution with the same solvent to create a range of concentrations.

-

Addition of Aqueous Buffer: Add a specific volume of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS) to each well containing the DMSO dilutions. This rapid change in solvent composition will induce precipitation of the compound if its solubility limit is exceeded.

-

Incubation and Measurement: Incubate the plate for a defined period (e.g., 1-2 hours) at a controlled temperature.[3] Measure the turbidity or light scattering of each well using a nephelometer.[2][3]

-

Data Analysis: The concentration at which a significant increase in light scattering is observed corresponds to the kinetic solubility of the compound under the tested conditions.[5]

Visualizations

General Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of an organic compound.

Caption: A flowchart of the general experimental process for determining compound solubility.

Representative Signaling Pathway for Phthalimide Derivatives

While the specific biological targets of this compound are not well-documented, many phthalimide derivatives are known to modulate key signaling pathways involved in cancer and inflammation, such as the Transforming Growth Factor-beta (TGF-β) pathway.[6] The following diagram illustrates a simplified representation of this pathway, which some phthalimide derivatives have been designed to inhibit.

Caption: Inhibition of the TGF-β signaling pathway by certain phthalimide derivatives.

References

An In-depth Technical Guide to the Physical and Chemical Properties of N-(cyanomethyl)phthalimide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(cyanomethyl)phthalimide, also known by its IUPAC name 2-(1,3-dioxoisoindolin-2-yl)acetonitrile, is a chemical compound belonging to the phthalimide class of molecules. Phthalimides are characterized by a phthalic anhydride-derived imide functional group and are notable for their diverse applications in organic synthesis and medicinal chemistry. The cyanomethyl substituent on the nitrogen atom of the phthalimide ring introduces unique reactivity, making it a valuable intermediate in the synthesis of various nitrogen-containing compounds, including amino acids and heterocyclic structures. This guide provides a comprehensive overview of the physical and chemical properties of N-(cyanomethyl)phthalimide, detailed experimental protocols for its synthesis, and a summary of its spectral and crystallographic data.

Physical and Chemical Properties

N-(cyanomethyl)phthalimide is a white solid at room temperature.[1] While a definitive boiling point has not been experimentally determined, its melting point is well-documented. The compound's solubility in various solvents has not been extensively reported, but based on the properties of the parent compound, phthalimide, it is expected to have limited solubility in water and better solubility in polar organic solvents.[2][3]

Table 1: Physical and Chemical Properties of N-(cyanomethyl)phthalimide

| Property | Value | Reference |

| IUPAC Name | 2-(1,3-dioxoisoindolin-2-yl)acetonitrile | [4] |

| Synonyms | (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetonitrile | |

| CAS Number | 3842-20-4 | [4] |

| Molecular Formula | C₁₀H₆N₂O₂ | [4] |

| Molecular Weight | 186.17 g/mol | |

| Appearance | White solid | [1] |

| Melting Point | 122–124 °C | [1] |

| Purity | 98% | |

| Storage | Sealed in dry, room temperature |

Experimental Protocols

The synthesis of N-(cyanomethyl)phthalimide is typically achieved through the nucleophilic substitution of a halomethylphthalimide with a cyanide salt. A detailed experimental protocol is provided below.

Synthesis of N-(cyanomethyl)phthalimide[1]

Materials:

-

2-(bromomethyl)isoindoline-1,3-dione (4.8 g, 0.02 mol)

-

Potassium cyanide (KCN) (6.5 g, 0.1 mol)

-

Anhydrous acetonitrile (60 ml)

-

Ether

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

A mixture of 2-(bromomethyl)isoindoline-1,3-dione (4.8 g, 0.02 mol) and potassium cyanide (6.5 g, 0.1 mol) in anhydrous acetonitrile (60 ml) is prepared in a suitable reaction vessel.

-

The mixture is heated overnight at 60°C with continuous stirring.

-

After the reaction is complete, the mixture is cooled to room temperature and filtered to remove any insoluble materials.

-

The residue is washed twice with acetonitrile.

-

The filtrate is concentrated under vacuum to yield the crude solid product.

-

The solid is purified by column chromatography on silica gel using a mixture of ether and hexane (2:3) as the eluent.

-

The purified product is collected and dried to yield N-(cyanomethyl)phthalimide as a white solid.

Yield: 80%

Spectral and Crystallographic Data

The structure and purity of N-(cyanomethyl)phthalimide have been confirmed through various spectroscopic and crystallographic techniques.

Table 2: Spectral Data of N-(cyanomethyl)phthalimide[1]

| Technique | Data |

| Infrared (IR) (KBr, ν cm⁻¹) | 3070 (CH aromatic), 2983, 2947 (CH), 1709, 1692 (2 C=O), 1613, 1557 (C=C) |

| ¹H NMR (CDCl₃, δ ppm) | 4.57 (s, 2H, CH₂), 7.60–8.10 (m, 4H, aromatic) |

| ¹³C NMR (CDCl₃, δ ppm) | 28.1 (CH₂), 115.01 (CN), 127.5, 132.1, 133.3 (C aromatic), 168.28 (2 C=O) |

| Mass Spectrometry (EI) | [M]⁺ = 186 |

Crystallographic Data[1]

The crystal structure of N-(cyanomethyl)phthalimide has been determined by X-ray crystallography. The compound crystallizes in the triclinic space group P1. The asymmetric unit contains two independent molecules. The dihedral angles between the acetonitrile group and the 1H-isoindole-1,3(2H)-dione ring are 69.0(7)° and 77.0(5)° in the two molecules, respectively. The crystal structure reveals the presence of intermolecular C—H···O hydrogen bonds.

Reactivity and Potential Applications

N-(cyanomethyl)phthalimide serves as a versatile intermediate in organic synthesis. The phthalimide group can act as a protecting group for the primary amine functionality, which can be later deprotected under various conditions. The nitrile group can undergo a variety of transformations, including hydrolysis to a carboxylic acid, reduction to an amine, or reaction with organometallic reagents.

The compound is a key intermediate in the synthesis of tetrazole derivatives, which have shown potential applications as pesticides, as well as antihypertensive, antiallergic, antibiotic, and anticonvulsant agents.[5] While specific biological activities of N-(cyanomethyl)phthalimide have not been extensively reported, the broader class of phthalimide derivatives is known to exhibit a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.[6][7]

Visualizations

Experimental Workflow for the Synthesis of N-(cyanomethyl)phthalimide

Caption: Workflow for the synthesis of N-(cyanomethyl)phthalimide.

Generalized Reactivity of N-Substituted Phthalimides

Caption: Generalized deprotection reactions of N-substituted phthalimides.

References

- 1. physchemres.org [physchemres.org]

- 2. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. N-cyanomethyl phthalimide [webbook.nist.gov]

- 5. 2-(1,3-Dioxoisoindolin-2-yl)acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel phthalimide based analogues: design, synthesis, biological evaluation, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

An In-depth Technical Guide to 2-(1,3-dioxoisoindolin-2-yl)acetonitrile: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(1,3-dioxoisoindolin-2-yl)acetonitrile, also known as N-phthaloyl-glycinonitrile, is a versatile building block in medicinal chemistry. This technical guide provides a comprehensive review of its synthesis, physicochemical and spectroscopic properties, and its primary application as a key intermediate in the development of pharmacologically active compounds, particularly tetrazole derivatives with anticonvulsant properties. Detailed experimental protocols for its synthesis and its conversion to the corresponding tetrazole are presented, along with a summary of its structural data. Furthermore, the potential mechanism of action for its derivatives as sodium channel blockers is discussed, supported by a logical diagram illustrating the structure-activity relationship.

Chemical Properties and Synthesis

2-(1,3-dioxoisoindolin-2-yl)acetonitrile is a stable, solid organic compound. The phthalimide group acts as a protecting group for the glycine-derived amino functionality, a common strategy in organic synthesis.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for 2-(1,3-dioxoisoindolin-2-yl)acetonitrile is presented in Table 1. This data is crucial for its identification and characterization in a laboratory setting.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₆N₂O₂ | [1] |

| Molecular Weight | 186.17 g/mol | [1] |

| Appearance | White solid | [1] |

| Melting Point | 122–124 °C | [1] |

| Rf Value | 0.31 (ether/hexane, 3:1) | [1] |

| **IR (KBr, cm⁻¹) ** | 3070 (CHarom), 2983, 2947 (CH), 1709, 1692 (C=O), 1613, 1557 (C=C) | [1] |

| ¹H NMR (CDCl₃, δ ppm) | 7.60–8.10 (m, 4H, Harom), 4.57 (s, 2H, CH₂) | [1] |

| ¹³C NMR (CDCl₃, δ ppm) | 168.28 (2 C=O), 133.3, 132.1, 127.5 (Carom), 115.01 (CN), 28.1 (CH₂) | [1] |

| Mass Spec (EI, m/z) | [M]⁺ = 186 | [1] |

| Elemental Analysis | Calculated: C 64.51%, H 3.22%, N 15.02%. Found: C 64.62%, H 3.31%, N 14.94% | [1] |

Synthesis of 2-(1,3-dioxoisoindolin-2-yl)acetonitrile

The most common and efficient method for the synthesis of 2-(1,3-dioxoisoindolin-2-yl)acetonitrile is the nucleophilic substitution of 2-(bromomethyl)isoindoline-1,3-dione with potassium cyanide.[1]

Experimental Protocol:

-

A mixture of 2-(bromomethyl)isoindoline-1,3-dione (4.8 g, 0.02 mol) and potassium cyanide (6.5 g, 0.1 mol) in 60 ml of anhydrous acetonitrile is prepared in a round-bottom flask.

-

The reaction mixture is heated to 60°C overnight with continuous stirring.

-

After cooling to room temperature, the mixture is filtered to remove inorganic salts.

-

The residue is washed twice with acetonitrile.

-

The filtrate is concentrated under reduced pressure.

-

The resulting solid is purified by column chromatography on silica gel using an eluent of ether/hexane (2:3).

-

The final product is obtained as a white solid with a yield of 80%.[1]

Synthesis Workflow:

Caption: Synthesis of 2-(1,3-dioxoisoindolin-2-yl)acetonitrile.

Applications in Drug Discovery

The primary application of 2-(1,3-dioxoisoindolin-2-yl)acetonitrile in drug discovery is as a precursor for the synthesis of 5-substituted-1H-tetrazoles. The tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties.[2][3]

Synthesis of 5-((1,3-dioxoisoindolin-2-yl)methyl)-1H-tetrazole

The conversion of the nitrile functionality in 2-(1,3-dioxoisoindolin-2-yl)acetonitrile to a tetrazole ring is typically achieved through a [3+2] cycloaddition reaction with an azide source, such as sodium azide, often in the presence of a catalyst.[3]

Experimental Protocol:

-

To a solution of 2-(1,3-dioxoisoindolin-2-yl)acetonitrile (1 mmol) in N,N-dimethylformamide (DMF) (5 mL), add sodium azide (2 mmol) and a catalytic amount of nano-TiCl₄·SiO₂ (0.1 g).

-

The reaction mixture is heated to reflux for 2 hours, with the progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature, and the catalyst is removed by filtration.

-

Ice water and 4N HCl (5 mL) are added to the filtrate to precipitate the product.

-

The resulting white solid is collected by filtration and washed with cold chloroform to yield the pure 5-((1,3-dioxoisoindolin-2-yl)methyl)-1H-tetrazole.

Note: This is a general procedure adapted from similar syntheses.[4] Specific yields for this reaction were not found in the searched literature.

General Reaction Scheme:

Caption: Synthesis of the corresponding tetrazole derivative.

Potential as Anticonvulsant Agents

Derivatives of isoindoline-1,3-dione are known to possess anticonvulsant properties.[5][6][7] Docking studies have suggested that these compounds may exert their effects by interacting with voltage-gated sodium channels.[5][6] Specifically, the carbonyl groups of the phthalimide moiety are proposed to form hydrogen bonds with residues such as Thr-87 within the channel's pore, leading to its inhibition.[5][6]

Quantitative Data on Related Anticonvulsant Activity:

| Compound | Dose (mg/kg) | Seizure Model | Effect | Reference(s) |

| N-substituted isoindoline-1,3-dione (analog 2) | 40 | scPTZ (clonic) | More potent than phenytoin | [5][6] |

| 1-(2-Methylbenzyl)-5-(o-tolyl)-1H-tetrazole (3h) | 12.7 (ED₅₀) | MES | High protective index (>39.4) | [7] |

Proposed Mechanism of Action:

The anticonvulsant activity of isoindoline-1,3-dione derivatives is hypothesized to stem from the blockade of voltage-gated sodium channels. This action would reduce the propagation of action potentials, thereby suppressing the abnormal, high-frequency neuronal firing characteristic of seizures.

Caption: Putative mechanism of anticonvulsant action.

Conclusion

2-(1,3-dioxoisoindolin-2-yl)acetonitrile is a valuable and accessible intermediate for the synthesis of novel heterocyclic compounds. Its straightforward preparation and the chemical versatility of the nitrile group make it an attractive starting material for generating libraries of potential drug candidates. The conversion to tetrazole derivatives, in particular, opens avenues for the development of new anticonvulsant agents. Further research into the synthesis and biological evaluation of 5-((1,3-dioxoisoindolin-2-yl)methyl)-1H-tetrazole is warranted to fully elucidate its therapeutic potential. The insights into the potential mechanism of action involving sodium channel blockade provide a strong rationale for the continued exploration of this chemical scaffold in the field of neuroscience and drug discovery.

References

- 1. brieflands.com [brieflands.com]

- 2. Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. repositorio.ulisboa.pt [repositorio.ulisboa.pt]

- 4. Synthesis and Research Anticonvulsant Activity of Annulated Triazolo-Thiadiazine Derivative in Laboratory Animals – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. Docking, Synthesis and Anticonvulsant Activity of N-substituted Isoindoline-1,3-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Evaluation of 5-(o-Tolyl)-1H-tetrazole Derivatives as Potent Anticonvulsant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Legacy of N-Substituted Phthalimides: From Synthetic Workhorse to Therapeutic Powerhouse

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The journey of N-substituted phthalimides through the annals of chemical and medical science is a compelling narrative of discovery, tragedy, and redemption. From a foundational method for amine synthesis to the center of a devastating medical crisis and its subsequent renaissance as a class of powerful immunomodulatory and anti-cancer agents, the phthalimide core has proven to be a remarkably versatile scaffold. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and therapeutic applications of N-substituted phthalimides, with a focus on the key experimental methodologies and molecular mechanisms that have defined their evolution.

The Dawn of a New Synthetic Route: The Gabriel Synthesis

The story of N-substituted phthalimides begins in 1887 with the German chemist Siegmund Gabriel, who developed a novel method for the synthesis of primary amines.[1][2] The Gabriel synthesis provided a much-needed solution to the problem of over-alkylation often encountered with the direct reaction of alkyl halides with ammonia, which typically yields a mixture of primary, secondary, tertiary amines, and even quaternary ammonium salts.[1] The genius of Gabriel's method lies in the use of phthalimide as a protected form of ammonia.[1]

The acidic nature of the N-H bond in phthalimide (pKa ≈ 8.3) allows for its easy deprotonation by a base, such as potassium hydroxide or potassium carbonate, to form a nucleophilic phthalimide anion.[3][4] This anion then undergoes a nucleophilic substitution reaction (SN2) with a primary alkyl halide to form an N-alkylphthalimide.[4][5] The final step involves the liberation of the primary amine from the phthalimide moiety, which can be achieved through acidic or basic hydrolysis, or more commonly, through hydrazinolysis (the Ing-Manske procedure).[2] Hydrazinolysis is often preferred as it proceeds under milder conditions and produces a stable phthalhydrazide precipitate that can be easily removed from the reaction mixture.[2]

Experimental Protocol: Gabriel Synthesis of Benzylamine

The following is a representative experimental protocol for the synthesis of benzylamine from benzyl chloride using the Gabriel synthesis.

Materials:

-

Phthalimide

-

Anhydrous potassium carbonate

-

Benzyl chloride

-

Glacial acetic acid

-

Ethanol (98-100%)

-

Hydrazine hydrate

-

Hydrochloric acid (dilute)

-

Sodium hydroxide solution

-

Dichloromethane

Procedure:

Step 1: Synthesis of N-Benzylphthalimide [6]

-

In a round-bottom flask, intimately mix 294 g (2 moles) of phthalimide and 166 g (1.2 moles) of anhydrous potassium carbonate.

-

Add 506 g (4 moles) of benzyl chloride to the mixture.

-

Heat the mixture in an oil bath at 190°C under a reflux condenser for three hours.

-

While the mixture is still hot, carefully decant it into a separate flask, leaving behind the inorganic salts.

-

Allow the decanted liquid to cool and solidify.

-

Purify the crude N-benzylphthalimide by recrystallization from glacial acetic acid. The expected yield is 340–375 g (72–79%).

Step 2: Hydrazinolysis of N-Benzylphthalimide to Benzylamine [7]

-

In a round-bottom flask, dissolve 0.3 g of N-benzylphthalimide in 5 mL of ethanol.

-

Add 0.635 g of hydrazine hydrate to the solution.

-

Warm the mixture for 20 minutes.

-

Add an excess of dilute hydrochloric acid and heat the mixture on a water bath.

-

Filter the mixture to remove the precipitated phthalhydrazide.

-

Neutralize the filtrate with a sodium hydroxide solution.

-

Extract the liberated benzylamine with dichloromethane (3 x 15 mL).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain benzylamine.

Quantitative Data for the Gabriel Synthesis

The Gabriel synthesis is a robust method for the preparation of primary amines from a variety of primary alkyl halides. The table below summarizes typical reaction conditions and yields for the synthesis of N-substituted phthalimides.

| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield of N-Alkylphthalimide (%) |

| Benzyl chloride | K2CO3 | Neat | 190 | 3 | 72-79[6] |

| Ethyl bromide | KOH | Ethanol | Reflux | - | High |

| n-Butyl bromide | K-phthalimide | DMF | 150 | - | High[8] |

| 2-Bromoethylphthalimide | Sodium imidazolide | DMF | 100 | 8 | -[9] |

A Dark Chapter and a New Beginning: The Thalidomide Story

The history of N-substituted phthalimides took a dramatic and tragic turn with the introduction of thalidomide in the late 1950s. Initially marketed as a safe and effective sedative and antiemetic, it was widely prescribed to pregnant women to alleviate morning sickness.[10] What followed was a global medical catastrophe, as thousands of children were born with severe congenital malformations, most notably phocomelia (limb deformities).[10] This tragedy led to a revolution in drug safety regulations and testing worldwide.

Thalidomide exists as a racemic mixture of (R)- and (S)-enantiomers. While the (R)-enantiomer is responsible for the desired sedative effects, the (S)-enantiomer is teratogenic.[11] Crucially, the enantiomers can interconvert in vivo, meaning that administration of the pure (R)-enantiomer does not eliminate the risk of birth defects.

Despite its dark past, thalidomide was later found to possess potent anti-inflammatory and anti-angiogenic properties.[8][12] This led to its repurposing for the treatment of erythema nodosum leprosum (a complication of leprosy) and, most significantly, multiple myeloma.[12][13] The remarkable story of thalidomide's revival spurred the development of a new class of N-substituted phthalimide drugs known as immunomodulatory imide drugs (IMiDs), including lenalidomide and pomalidomide, which exhibit enhanced potency and improved safety profiles.[13][14][15]

The Molecular Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The therapeutic and teratogenic effects of thalidomide and its analogs are mediated by their interaction with the protein cereblon (CRBN).[13][16][17] CRBN is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4).[16] Thalidomide and other IMiDs act as "molecular glues," binding to CRBN and altering its substrate specificity.[16] This "hijacking" of the E3 ligase complex leads to the ubiquitination and subsequent proteasomal degradation of specific proteins that are not the natural targets of CRL4^CRBN^.[16]

The degradation of different "neosubstrates" accounts for the diverse biological activities of these drugs. For example, the degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) is responsible for the anti-myeloma and immunomodulatory effects.[10] Conversely, the degradation of the transcription factor SALL4 is believed to be a key event in thalidomide-induced teratogenesis.[13]

Caption: Mechanism of action of thalidomide and its analogs.

Expanding the Therapeutic Landscape: Apremilast and Beyond

The success of thalidomide and its analogs has paved the way for the development of other N-substituted phthalimide-containing drugs with distinct mechanisms of action. A prime example is apremilast, an orally available small molecule inhibitor of phosphodiesterase 4 (PDE4).[18][19] Apremilast is approved for the treatment of psoriasis and psoriatic arthritis.[18]

PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key intracellular second messenger.[20] By inhibiting PDE4, apremilast increases intracellular cAMP levels, which in turn modulates the expression of various pro-inflammatory and anti-inflammatory cytokines.[20][21] Specifically, apremilast downregulates the production of tumor necrosis factor-alpha (TNF-α), interleukin-17 (IL-17), and interleukin-23 (IL-23), while upregulating the anti-inflammatory cytokine interleukin-10 (IL-10).[18][20]

Caption: Mechanism of action of apremilast.

Modern Synthetic Approaches to N-Substituted Phthalimides

While the Gabriel synthesis remains a cornerstone for the preparation of primary amines, a variety of modern synthetic methods have been developed for the efficient and versatile synthesis of N-substituted phthalimides themselves. These methods often offer advantages in terms of milder reaction conditions, broader substrate scope, and higher yields.

Recent advances include:

-

Palladium-catalyzed carbonylation reactions: These methods utilize carbon monoxide as a C1 source to construct the phthalimide ring from readily available starting materials like ortho-dihaloarenes and amines.[22]

-

Copper-catalyzed reactions: Copper catalysts have been employed for the synthesis of N-substituted phthalimides from 1-indanones and amines, as well as from 2-halobenzoic acids, amines, and a cyanide source.[22]

-

N-heterocyclic carbene (NHC)-catalyzed reactions: NHCs have been utilized as organocatalysts for the atroposelective synthesis of N-aryl phthalimides.[23]

These modern synthetic strategies continue to expand the chemical space accessible to researchers, facilitating the discovery of novel N-substituted phthalimides with unique biological activities.

Spectroscopic Data of Representative N-Substituted Phthalimides

The characterization of N-substituted phthalimides relies on standard spectroscopic techniques. The following table provides representative spectroscopic data for phthalimide and N-benzylphthalimide.

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm-1) |

| Phthalimide | 11.38 (s, 1H, NH), 7.85 (s, 4H, Ar-H)[24] | 168.9 (C=O), 134.5 (Ar-C), 132.2 (Ar-C), 123.6 (Ar-CH)[25] | ~3200 (N-H stretch), ~1770 and ~1715 (C=O stretches) |

| N-Benzylphthalimide | 7.85-7.70 (m, 4H, phthalimide-H), 7.35-7.20 (m, 5H, benzyl-H), 4.85 (s, 2H, CH2) | 168.2 (C=O), 136.6 (Ar-C), 134.0 (Ar-CH), 132.1 (Ar-C), 128.8 (Ar-CH), 128.0 (Ar-CH), 127.6 (Ar-CH), 123.4 (Ar-CH), 41.8 (CH2) | ~1770 and ~1710 (C=O stretches), no N-H stretch |

Conclusion

The journey of N-substituted phthalimides is a testament to the dynamic and often unpredictable nature of scientific discovery. From a foundational synthetic method to a central role in one of modern medicine's greatest tragedies and its subsequent redemption as a source of life-saving therapeutics, the phthalimide scaffold has left an indelible mark on chemistry and medicine. The ongoing exploration of their diverse biological activities and the development of novel synthetic methodologies ensure that the story of N-substituted phthalimides is far from over. For researchers, scientists, and drug development professionals, this versatile class of compounds continues to offer a wealth of opportunities for innovation and the creation of new medicines to address unmet medical needs.

References

- 1. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. youtube.com [youtube.com]

- 8. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. benchchem.com [benchchem.com]

- 10. A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thalidomide - Wikipedia [en.wikipedia.org]

- 12. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]

- 13. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pharmacytimes.com [pharmacytimes.com]

- 15. What is the approval history and clinical development pathway of Pomalyst? [synapse.patsnap.com]

- 16. benchchem.com [benchchem.com]

- 17. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 18. Apremilast - Wikipedia [en.wikipedia.org]

- 19. drugs.com [drugs.com]

- 20. Apremilast mechanism of action and application to psoriasis and psoriatic arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pharmacyfreak.com [pharmacyfreak.com]

- 22. Phthalimides: developments in synthesis and functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 23. N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Phthalimide(85-41-6) 1H NMR [m.chemicalbook.com]

- 25. spectrabase.com [spectrabase.com]

The Phthalimide Functional Group: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The phthalimide functional group, an isoindoline-1,3-dione, has emerged as a "privileged scaffold" in medicinal chemistry, serving as the core structural component for a wide array of therapeutic agents.[1][2] Initially recognized for its sedative properties and later for the infamous teratogenic effects of thalidomide, the phthalimide moiety has been successfully repurposed and re-engineered.[3][4] Today, it forms the foundation of potent immunomodulatory, anti-cancer, anti-inflammatory, and antimicrobial drugs.[5][6] This technical guide provides a comprehensive overview of the biological significance of the phthalimide group, with a primary focus on its role in targeted protein degradation. It details the molecular mechanisms of action, presents key quantitative bioactivity data, outlines detailed experimental protocols for core assays, and visualizes the critical signaling pathways involved.

Introduction: The Versatility of the Phthalimide Scaffold

The phthalimide structure consists of a benzene ring fused to a five-membered imide ring.[7] Its chemical characteristics, including a hydrophobic aromatic ring, a hydrogen bonding domain, and an electron donor group, contribute to its biological properties.[1] A key feature is its hydrophobicity, which facilitates passage across biological membranes, a desirable trait for drug candidates.[1][6]

While the phthalimide ring itself is a versatile pharmacophore, its most profound biological significance was unveiled through the study of thalidomide and its analogs, collectively known as Immunomodulatory imide Drugs (IMiDs).[8] These molecules have revolutionized the treatment of hematological malignancies, particularly multiple myeloma.[7][9] The discovery of their direct molecular target, Cereblon (CRBN), has not only explained their pleiotropic effects but has also ushered in the era of targeted protein degradation, a new paradigm in drug development.[10][11]

Beyond the IMiDs, phthalimide derivatives have been extensively explored and have demonstrated a remarkable breadth of biological activities, including:

-

Anti-inflammatory: Inhibition of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[12][13]

-

Anticancer: Antiproliferative and antiangiogenic effects against various tumor types.[1][14]

-

Antimicrobial: Activity against various bacterial and fungal strains.[6]

-

Anticonvulsant: Effects on seizure models, comparable to established drugs like diazepam.[1]

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The primary mechanism through which phthalimide-based IMiDs, such as thalidomide, lenalidomide, and pomalidomide, exert their therapeutic effects is by modulating the function of the Cereblon (CRBN) E3 ubiquitin ligase complex.[10][15]

The CRL4CRBN E3 Ligase Complex

CRBN functions as a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase complex (CRL4CRBN), which also includes Cullin 4 (CUL4), DNA Damage-Binding Protein 1 (DDB1), and Regulator of cullins-1 (Roc1).[10][16] This complex is a key component of the ubiquitin-proteasome system (UPS), which is responsible for degrading cellular proteins. E3 ligases provide substrate specificity, selecting which proteins are to be tagged with ubiquitin for subsequent destruction by the proteasome.[11]

IMiDs as "Molecular Glues"

Thalidomide and its analogs act as "molecular glues."[11] They bind to a specific hydrophobic pocket within the thalidomide-binding domain (TBD) of CRBN.[11][17] This binding event does not inhibit the E3 ligase. Instead, it allosterically modifies the substrate-binding surface of CRBN, creating a novel interface that has high affinity for proteins that are not normally recognized by the complex.[10][11]

These newly recruited proteins are termed "neosubstrates."[10] Once a neosubstrate is brought into proximity with the E3 ligase machinery, it is polyubiquitinated and targeted for degradation by the 26S proteasome.[1]

Key Neosubstrates: Ikaros and Aiolos

In the context of multiple myeloma, the most critical neosubstrates identified for lenalidomide and pomalidomide are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][18] These proteins are essential for the survival and proliferation of myeloma cells.

The degradation of Ikaros and Aiolos initiates a cascade of downstream events that collectively contribute to the potent anti-myeloma activity of IMiDs:[16][18]

-

Downregulation of c-Myc and IRF4: The degradation of Ikaros and Aiolos leads to a sequential reduction in the levels of two critical oncogenes for myeloma cells, c-Myc and Interferon Regulatory Factor 4 (IRF4).[16][19] Sustained downregulation of these factors is required to induce apoptosis.[16]

-

Immunomodulatory Effects: The degradation of Ikaros and Aiolos in T-cells leads to increased production of Interleukin-2 (IL-2) and enhanced T-cell and NK-cell activation, boosting the body's own anti-tumor immune response.[20][21]

-

Upregulation of CD38: The loss of Ikaros and Aiolos has been shown to upregulate the expression of CD38 on the surface of myeloma cells, providing a mechanistic rationale for combining IMiDs with anti-CD38 monoclonal antibodies like daratumumab.[21][22]

The following diagram illustrates the core signaling pathway of IMiD action.

Quantitative Bioactivity Data

The efficacy of phthalimide-based drugs is determined by their binding affinity to CRBN and their efficiency in inducing neosubstrate degradation. These parameters are quantified by values such as the dissociation constant (Kd), the half-maximal inhibitory concentration (IC50), and the half-maximal degradation concentration (DC50).

Table 1: CRBN Binding Affinities of Phthalimide-Based Drugs

| Compound | Binding Affinity | Method | Comments |

| Thalidomide | Kd: ~250 nM | Fluorescence Polarization | Binds to the CRBN-DDB1 complex.[17] |

| Lenalidomide | Kd: ~178 nM | Fluorescence Polarization | Higher affinity than thalidomide.[17] |

| Lenalidomide | Kd: 0.64 µM | Isothermal Titration Calorimetry (ITC) | Measured against the full-length CRBN-DDB1 complex.[15] |

| Pomalidomide | Kd: ~157 nM | Fluorescence Polarization | Highest affinity among the three classic IMiDs.[17] |

| Iberdomide | IC50: ~0.06 µM | Not Specified | A next-generation CELMoD with enhanced binding.[20] |

| Mezigdomide | IC50: ~0.03 µM | Not Specified | A highly potent CELMoD with greater binding affinity than iberdomide.[20] |

Note: Absolute values can vary depending on the specific assay conditions, protein constructs, and instrumentation used.[10][15]

Table 2: Neosubstrate Degradation Potency and Other Bioactivities

| Compound | Target / Assay | Cell Line / System | Potency (DC50 / IC50) | Reference |

| Lenalidomide | Ikaros/Aiolos Degradation | U266 Myeloma Cells | - (Slower kinetics than Pomalidomide) | [16] |

| Pomalidomide | Ikaros/Aiolos Degradation | U266 Myeloma Cells | - (Faster kinetics than Lenalidomide) | [16] |

| Mezigdomide | Ikaros/Aiolos Degradation | Preclinical Models | More potent than Iberdomide and IMiDs | [20][23] |

| Cemsidomide | IKZF1 Degradation | KiJK (ALCL) Cells | DC50: pM range | [24] |

| Phthalimide Derivative (17c) | TNF-α Inhibition | Human Endothelial Cells | 32% decrease at 50 µM | [25] |

| Phthalimide Derivative (10a) | TNF-α Inhibition | LPS-stimulated Macrophages | 41-64% reduction at 3.13-12.5 µM | [6] |

Key Experimental Protocols

This section provides detailed methodologies for essential experiments used to characterize the biological activity of phthalimide-based compounds. These are generalized protocols and may require optimization for specific experimental conditions.

Synthesis of N-Substituted Phthalimides

This protocol describes a common method for synthesizing N-substituted phthalimides from phthalic anhydride and a primary amine.[8]

-

Reagents: Phthalic anhydride, primary amine (e.g., aminopyridine), glacial acetic acid, ethanol.

-

Procedure:

-